
4-Bromotriphenylamine
Overview
Description
4-Bromotriphenylamine is an organic compound with the molecular formula C18H14BrN. It is a derivative of triphenylamine, where one of the hydrogen atoms on the phenyl ring is replaced by a bromine atom. This compound is known for its applications in organic synthesis and material science, particularly in the development of organic semiconductors and light-emitting materials .
Preparation Methods
Electrophilic Aromatic Bromination Using N-Bromosuccinimide
The most widely reported synthesis of 4-bromotriphenylamine involves direct bromination of triphenylamine using N-bromosuccinimide (NBS) under mild conditions.
Reaction Conditions and Optimization
Triphenylamine (1.0 g, 4.08 mmol) is dissolved in anhydrous dimethylformamide (DMF, 20 mL) under nitrogen atmosphere. NBS (577 mg, 4.89 mmol) is added portion-wise, and the mixture is stirred at room temperature for 5 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (9:1) as the eluent. Key optimizations include:
- Solvent selection : DMF enhances solubility and stabilizes the bromonium ion intermediate.
- Stoichiometry : A 1.2:1 molar ratio of NBS to triphenylamine minimizes di- or polybrominated byproducts.
- Temperature : Room temperature avoids decomposition of NBS while maintaining reaction efficiency.
Workup and Purification
The crude product is extracted with dichloromethane (3 × 50 mL), washed with water, and dried over anhydrous Na$$2$$SO$$4$$. Solvent removal under reduced pressure yields a pale-yellow solid, which is purified via silica gel column chromatography (hexane/ethyl acetate, 95:5) to afford this compound as a white amorphous solid in 62% yield.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1H $$ NMR (400 MHz, CDCl$$_3$$) :
- δ 7.36–7.32 (m, 2H, Ar–H),
- δ 7.31–7.25 (m, 4H, Ar–H),
- δ 7.12–7.03 (m, 6H, Ar–H),
- δ 7.00–6.95 (m, 2H, Ar–H).
$$ ^{13}C $$ NMR (101 MHz, CDCl$$_3$$) :
Physical Properties
Alternative Synthetic Routes and Mechanistic Insights
Oxidative Dimerization Mediated by Tungsten Hexachloride
Reaction of triphenylamine with WCl$$6$$ in CH$$2$$Cl$$2$$ produces the triphenylammonium salt [NHPh$$3$$][WCl$$_6$$], followed by hydrolytic workup to yield N,N,N',N'-tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine. While this method primarily generates dimeric species, it highlights the reactivity of this compound in forming extended π-conjugated systems.
Critical Analysis of Methodologies
Advantages of NBS Bromination
- Regioselectivity : Bromination occurs exclusively at the para position relative to the amine group due to electron-donating effects.
- Scalability : Gram-scale synthesis is feasible with minimal equipment requirements.
- Cost-effectiveness : NBS is commercially available and less hazardous than molecular bromine.
Limitations and Challenges
- Byproduct formation : Trace amounts of dibrominated species may require careful chromatographic separation.
- Solvent disposal : DMF necessitates proper waste management due to environmental toxicity.
Industrial and Research Applications
Role in Optoelectronic Materials
This compound is a precursor for hole-transporting materials in perovskite solar cells and OLEDs. Its bromine substituent enables further functionalization via Suzuki-Miyaura or Ullmann couplings.
Coordination Chemistry
The compound forms stable complexes with transition metals (e.g., iridium, tungsten), which exhibit tunable photophysical properties for lighting and sensing applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromotriphenylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed C-N coupling reactions to form hyperbranched poly(triphenylamine)s.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions to form polymers.
Major Products:
Substituted Triphenylamines: Formed through substitution reactions.
Poly(triphenylamine)s: Formed through coupling reactions.
Scientific Research Applications
Synthesis of 4-Bromotriphenylamine
This compound can be synthesized through various methods, including palladium-catalyzed coupling reactions. A common approach involves the reaction of 4-bromoaniline with suitable electrophiles under controlled conditions to yield the desired product. The synthesis route often influences the compound's properties and its subsequent applications in different fields.
Properties of this compound
The compound exhibits unique electronic properties due to its triphenylamine structure, which allows for efficient charge transport. Key properties include:
- High thermal stability : Essential for applications in electronic devices.
- Good solubility : Facilitates processing into films or coatings.
- Strong photophysical characteristics : Makes it suitable for light-emitting applications.
Hole Transport Materials
This compound and its derivatives are extensively used as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The hyperbranched poly(triphenylamine) synthesized from this compound has shown promising results in enhancing device performance due to its high ionization potential and effective charge injection properties .
Material | Function | Performance Metrics |
---|---|---|
Hyperbranched Poly(triphenylamine) | Hole transport | Improved efficiency in OLED devices |
Diacetylene-bridged triphenylamines | Enhanced charge transport | High stacking efficiency |
Photovoltaic Devices
Research has demonstrated that triphenylamine-based compounds can significantly improve the performance of bulk heterojunction solar cells. For instance, blends of this compound derivatives with electron-accepting materials like PCBM have yielded power conversion efficiencies exceeding 4% .
Case Study 1: OLED Applications
In a study involving the use of hyperbranched poly(triphenylamine) as a hole transport layer in OLEDs, devices were fabricated showing yellow-green emission with enhanced efficiency compared to traditional materials. The end-capping of polymers significantly influenced their ionization potentials, which in turn affected hole injection capabilities .
Case Study 2: Photovoltaic Efficiency
A series of experiments on triphenylamine derivatives revealed that modifying the electron-withdrawing groups attached to the triphenylamine core could enhance the absorption spectrum and reduce the band gap, leading to improved photovoltaic performance .
Mechanism of Action
The mechanism of action of 4-Bromotriphenylamine involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily substituted, allowing the compound to form a wide range of derivatives. In electronic applications, its ability to form stable radicals and participate in electron transfer processes is crucial .
Comparison with Similar Compounds
- 4-Bromoaniline
- 4-Bromobiphenyl
- Triphenylamine
Comparison: 4-Bromotriphenylamine is unique due to the presence of the bromine atom on the phenyl ring, which enhances its reactivity in substitution and coupling reactions. Compared to 4-Bromoaniline and 4-Bromobiphenyl, this compound has a more complex structure, making it suitable for applications in material science and organic electronics .
Biological Activity
4-Bromotriphenylamine (4-Br-TPA) is a compound that belongs to the class of triphenylamines, which are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. Recent studies have begun to explore the biological activities of 4-Br-TPA, revealing its potential in various biomedical applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.
Chemical Structure and Properties
This compound has the following chemical structure:
The presence of the bromine atom enhances its electron-withdrawing properties, which can influence its reactivity and interaction with biological systems.
Biological Activity Overview
Recent research has identified several key areas where 4-Br-TPA exhibits biological activity:
- Anticancer Activity : Studies have indicated that 4-Br-TPA can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This mechanism is particularly relevant in targeting various cancer cell lines, including breast cancer (MCF-7) and colon cancer (MC38-luc) cells .
- Cytotoxicity : The cytotoxic effects of 4-Br-TPA were evaluated using the CCK-8 assay, which demonstrated that concentrations up to 100 μM did not significantly affect normal liver cells (LO2), indicating a favorable safety profile for potential therapeutic applications .
- Fluorescent Imaging : 4-Br-TPA derivatives have been utilized as fluorescent probes in bioimaging applications. For instance, a derivative was shown to have effective near-infrared (NIR) fluorescence properties, allowing for deep tissue imaging in vivo . This could be particularly beneficial for tracking tumor progression and response to treatments.
The biological activity of 4-Br-TPA can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound has been shown to increase ROS levels in cancer cells, leading to apoptosis. This is thought to be mediated by mitochondrial dysfunction and activation of apoptotic pathways .
- Selective Cytotoxicity : The differential cytotoxic effects observed between cancerous and normal cells suggest that 4-Br-TPA may exploit specific metabolic pathways or vulnerabilities present in tumor cells .
Study 1: Anticancer Efficacy
In a recent study involving MC38-luc tumor-bearing mice, administration of a NIR probe derived from 4-Br-TPA resulted in significant tumor localization and imaging capabilities. The study reported that NIR signals were detectable within minutes post-injection, with increased signal intensity correlating with tumor size .
Study 2: Cytotoxicity Assessment
A comprehensive cytotoxicity assessment using various cell lines revealed that while MCF-7 and MC38-luc cells exhibited significant sensitivity to 4-Br-TPA treatment, normal LO2 cells remained largely unaffected at similar concentrations. This selectivity highlights the compound's potential as a targeted anticancer agent .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with various derivatives of triphenylamine compounds compared to this compound:
Compound | Anticancer Activity | Cytotoxicity (IC50 μM) | Imaging Capability |
---|---|---|---|
This compound | Yes | >100 (LO2) | High (NIR) |
Triphenylamine | Moderate | ~50 | Moderate |
Brominated Derivatives | Yes | ~30 | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-bromotriphenylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The primary synthesis involves bromination of triphenylamine using N-bromosuccinimide (NBS) in dry benzene under reflux conditions . Alternative methods include Ullmann coupling or Buchwald-Hartwig amination with brominated precursors. Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of triphenylamine to NBS) and inert atmospheres to prevent side reactions. Purity (>97%) is typically verified via HPLC and elemental analysis .
Q. What standard characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., aromatic proton splitting near δ 7.2–7.8 ppm) .
- Melting Point Analysis : 108–112°C (sharp range indicates high purity) .
- Mass Spectrometry : Molecular ion peak at m/z 323.03 (M) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (R36/37/38 hazard code) .
- Ventilation : Use fume hoods to prevent inhalation of dust (P304+P340 precaution) .
- Storage : Seal in airtight containers under dry, dark conditions to prevent degradation; avoid ignition sources (flash point: 207.3°C) .
Advanced Research Questions
Q. How can substituent effects on the electronic properties of this compound be systematically analyzed for optoelectronic applications?
- Methodological Answer :
- Experimental Design : Synthesize derivatives with electron-donating (e.g., –OCH) or electron-withdrawing (e.g., –NO) groups at the para position.
- Characterization : Use cyclic voltammetry to measure oxidation potentials (HOMO/LUMO levels) and UV-Vis spectroscopy to track absorption shifts. For example, introducing –OCH red-shifts absorption due to increased conjugation .
- Theoretical Modeling : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets to correlate substituent effects with charge-transfer properties .
Q. What strategies resolve contradictions in reported charge-carrier mobility values for this compound-based thin films?
- Methodological Answer :
- Data Reconciliation : Compare film fabrication methods (e.g., spin-coating vs. vacuum deposition) and annealing temperatures (e.g., 80–150°C). Mobility discrepancies often arise from crystallinity variations, measurable via X-ray diffraction (XRD) .
- Standardized Testing : Use time-of-flight (TOF) or space-charge-limited current (SCLC) techniques under identical environmental conditions (humidity <10%) .
Q. How can computational models predict the reactivity of this compound in cross-coupling reactions for OLED intermediates?
- Methodological Answer :
- Ab Initio Calculations : Employ effective core potentials (ECPs) and relativistic corrections to model bromine’s electronegativity and steric effects during Suzuki or Heck couplings .
- Kinetic Studies : Track activation barriers for C–Br bond cleavage using transition state theory (Gaussian 09 software) .
Q. Methodological Challenges & Solutions
Q. What experimental controls are necessary to mitigate degradation of this compound under ambient conditions?
- Methodological Answer :
- Light Sensitivity : Store samples in amber vials; monitor UV stability via accelerated aging tests (e.g., 72 hrs under 365 nm UV lamp) .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers; confirm stability via thermogravimetric analysis (TGA) .
Q. How can researchers validate the role of this compound as a hole-transport layer (HTL) in perovskite solar cells?
- Methodological Answer :
Properties
IUPAC Name |
4-bromo-N,N-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTLUXJWUCHKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349081 | |
Record name | 4-Bromotriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36809-26-4 | |
Record name | 4-Bromotriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromotriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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